Rhodesain Enzyme Inhibition vs. Antitrypanosomal Activity Disconnect
The compound exhibits rhodesain (T. brucei cathepsin L) inhibitory activity with an IC50 of 0.02 mM, yet displays poor antitrypanosomal activity when tested at the same concentration of 0.02 mM against T. brucei parasites [1]. This represents a marked functional divergence from optimized benzimidazole phenylacetamide leads such as those reported by McNamara et al., where several compounds achieved IC50 values below 10 µM against both the enzyme and the parasite, demonstrating a strong enzyme-to-cell translation [2]. The target compound's activity profile is characterized by a high enzyme/cell activity ratio, making it functionally distinct.
| Evidence Dimension | Enzyme inhibition vs. cellular antiparasitic activity |
|---|---|
| Target Compound Data | Rhodesain IC50 = 0.02 mM (20 µM); Antitrypanosomal activity: poor at 0.02 mM (pH 7.4, 37°C) |
| Comparator Or Baseline | Optimized benzimidazole phenylacetamides (e.g., McNamara et al. 2020): Rhodesain IC50 < 10 µM; T. brucei IC50 < 10 µM |
| Quantified Difference | Target compound shows enzyme inhibition but lacks corresponding cellular activity, whereas optimized analogs demonstrate concordant enzyme and cell potency within one order of magnitude |
| Conditions | Rhodesain inhibition assay at pH 7.4, 37°C; T. brucei whole-cell assay at 0.020 mM compound concentration |
Why This Matters
This disconnect is valuable for researchers needing a chemical tool that occupies the target without causing parasite death, enabling dissection of target-specific vs. off-target pharmacological effects.
- [1] BRENDA Enzyme Database, Ligand entry for N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide (BRENDA Ligand ID 239024), EC 3.4.22.15 (rhodesain). Data sourced from Jefferson, T.; McShan, D.; Warfield, J.; Ogungbe, I. V. Chem. Biol. Drug Des. 2016, 87(1), 154-158. View Source
- [2] McNamara, N.; Rahmani, R.; Sykes, M. L.; Avery, V. M.; Baell, J. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. RSC Med. Chem. 2020, 11(6), 685-695. DOI: 10.1039/d0md00058b. View Source
